2-Ethoxy-4-iodo-1-(pentyloxy)benzene
Description
2-Ethoxy-4-iodo-1-(pentyloxy)benzene is a substituted benzene derivative featuring ethoxy (C₂H₅O–), pentyloxy (C₅H₁₁O–), and iodo (–I) groups at positions 1, 2, and 4, respectively. Its molecular formula is C₁₃H₁₇IO₂, with a molar mass of 332.18 g/mol. The compound’s structure combines electron-donating alkoxy groups with an electron-withdrawing iodine atom, creating unique electronic and steric properties.
Properties
CAS No. |
91123-11-4 |
|---|---|
Molecular Formula |
C13H19IO2 |
Molecular Weight |
334.19 g/mol |
IUPAC Name |
2-ethoxy-4-iodo-1-pentoxybenzene |
InChI |
InChI=1S/C13H19IO2/c1-3-5-6-9-16-12-8-7-11(14)10-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
UJPKLZGNQMJVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)I)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-iodo-1-(pentyloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 4-iodophenol.
Etherification: The first step involves the etherification of 2-ethoxyphenol with 1-bromopentane in the presence of a base, such as potassium carbonate, to form 2-ethoxy-1-(pentyloxy)benzene.
Iodination: The final step involves the iodination of 2-ethoxy-1-(pentyloxy)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 4-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-iodo-1-(pentyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy and pentyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Products include azido, cyano, or other substituted derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include hydrogenated derivatives.
Scientific Research Applications
2-Ethoxy-4-iodo-1-(pentyloxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-iodo-1-(pentyloxy)benzene involves its interaction with specific molecular targets and pathways. The iodine atom and ether groups play a crucial role in its reactivity and binding affinity. The compound may act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Diversity
Key Research Findings and Implications
Substituent Position and Chain Length : Alkoxy groups at specific positions (e.g., C6/C7 in ) significantly modulate bioactivity. Longer chains (e.g., pentyloxy) may reduce activity compared to halogenated analogs but improve pharmacokinetic properties like half-life .
Halogen vs. Acetylene Functionality : Iodo substituents enable participation in halogen bonding or cross-coupling reactions, whereas acetylene groups () are advantageous in modular synthesis .
Crystallinity and Solubility : Nitro or methoxy groups () enhance crystallinity, while iodine’s hydrophobicity may limit aqueous solubility, necessitating formulation strategies for biomedical use .
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